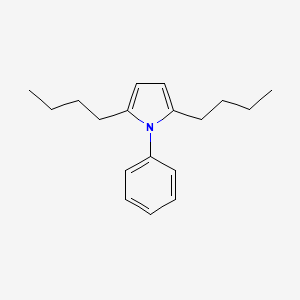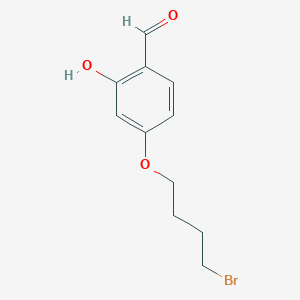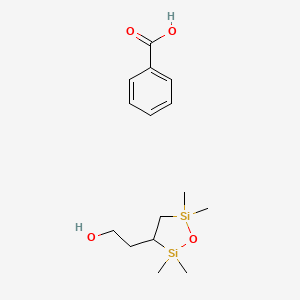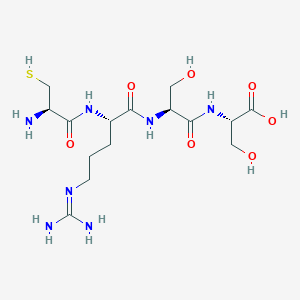
H-Cys-Arg-Ser-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Cys-Arg-Ser-Ser-OH is a tetrapeptide consisting of the amino acids cysteine, arginine, serine, and serine. Peptides like this one are of significant interest in various fields of science due to their potential biological activities and applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Arg-Ser-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like HCTU (2-(6-chloro-1-H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA).
Deprotection: The protecting groups on the amino acids are removed using reagents like piperidine.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Cys-Arg-Ser-Ser-OH: can undergo various chemical reactions, including:
Substitution: The serine residues can participate in nucleophilic substitution reactions, particularly at their hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
H-Cys-Arg-Ser-Ser-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its ability to modulate biological processes.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of H-Cys-Arg-Ser-Ser-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the structure and function of proteins. The arginine and serine residues can participate in hydrogen bonding and electrostatic interactions, affecting the peptide’s binding affinity and specificity .
Comparación Con Compuestos Similares
H-Cys-Arg-Ser-Ser-OH: can be compared to other peptides with similar sequences:
H-Cys-Arg-Ser-OH: Lacks one serine residue, potentially altering its biological activity and stability.
H-Cys-Arg-Ser-Ser-Ser-OH: Contains an additional serine residue, which may enhance its solubility and interaction with other molecules.
The uniqueness of This compound lies in its specific sequence, which confers distinct chemical and biological properties .
Propiedades
Número CAS |
478167-41-8 |
|---|---|
Fórmula molecular |
C15H29N7O7S |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H29N7O7S/c16-7(6-30)11(25)20-8(2-1-3-19-15(17)18)12(26)21-9(4-23)13(27)22-10(5-24)14(28)29/h7-10,23-24,30H,1-6,16H2,(H,20,25)(H,21,26)(H,22,27)(H,28,29)(H4,17,18,19)/t7-,8-,9-,10-/m0/s1 |
Clave InChI |
DXTWHDZMGGBNSD-XKNYDFJKSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)

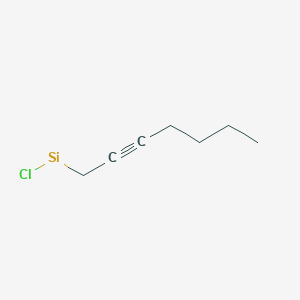


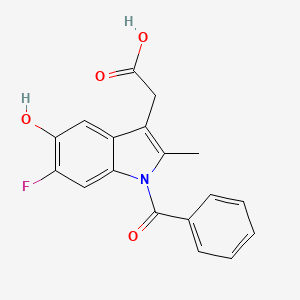
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
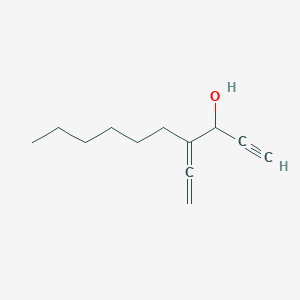
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
